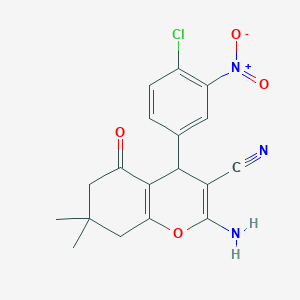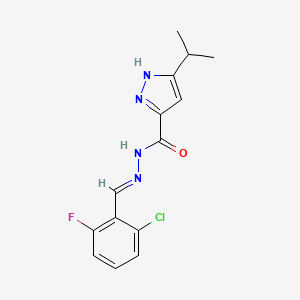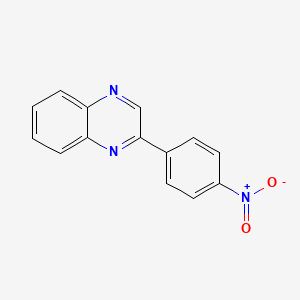![molecular formula C14H10F3N3O B11671627 N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11671627.png)
N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-[4-(Trifluormethyl)phenyl]methyliden]pyridin-3-carbohydrazid ist eine chemische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung gehört zur Klasse der Hydrazone, die durch das Vorhandensein einer Hydrazon-Funktionsgruppe (-NHN=CH-) gekennzeichnet sind. Die Trifluormethylgruppe, die an den Phenylring gebunden ist, verleiht eine signifikante chemische Stabilität und Reaktivität und macht sie zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-[4-(Trifluormethyl)phenyl]methyliden]pyridin-3-carbohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 4-(Trifluormethyl)benzaldehyd und Pyridin-3-carbohydrazid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung der Hydrazonbindung zu erleichtern, und das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus kann die industrielle Produktion die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, beinhalten, um die Reinheit und Ausbeute des Endprodukts zu maximieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-(trifluoromethyl)benzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the purity and yield of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(E)-[4-(Trifluormethyl)phenyl]methyliden]pyridin-3-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Hydrazongruppe in Hydrazinderivate umwandeln.
Substitution: Die Trifluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung neuer Verbindungen mit unterschiedlichen funktionellen Gruppen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter milden Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart eines geeigneten Katalysators oder unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Oxide oder Ketone liefern, während Reduktion Hydrazinderivate erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Verbindungen führen, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-[4-(Trifluormethyl)phenyl]methyliden]pyridin-3-carbohydrazid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder als Sonde zur Untersuchung biologischer Pfade.
Medizin: Für seine potenziellen therapeutischen Eigenschaften erforscht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-[4-(Trifluormethyl)phenyl]methyliden]pyridin-3-carbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und verschiedene biochemische Pfade beeinflussen. Die Trifluormethylgruppe erhöht die Bindungsaffinität und -stabilität der Verbindung, was sie zu einem wirksamen Modulator biologischer Prozesse macht.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N’-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent modulator of biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-[2-(Trifluormethyl)phenyl]methyliden]pyridin-3-carbohydrazid
- N'-[(E)-[4-Fluorphenyl]methyliden]pyridin-3-carbohydrazid
- N'-[(E)-[2,5-Dimethoxyphenyl]methyliden]pyridin-3-carbohydrazid
Einzigartigkeit
N'-[(E)-[4-(Trifluormethyl)phenyl]methyliden]pyridin-3-carbohydrazid ist einzigartig aufgrund des Vorhandenseins der Trifluormethylgruppe, die eine signifikante chemische Stabilität und Reaktivität verleiht. Dies macht sie von anderen ähnlichen Verbindungen unterscheidbar, denen diese funktionelle Gruppe möglicherweise fehlt oder die unterschiedliche Substituenten aufweisen, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Eigenschaften
Molekularformel |
C14H10F3N3O |
|---|---|
Molekulargewicht |
293.24 g/mol |
IUPAC-Name |
N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)12-5-3-10(4-6-12)8-19-20-13(21)11-2-1-7-18-9-11/h1-9H,(H,20,21)/b19-8+ |
InChI-Schlüssel |
LGFQGIZUQJVBJW-UFWORHAWSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol](/img/structure/B11671547.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11671550.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11671555.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11671563.png)
![N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11671566.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11671576.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671582.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11671588.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
![N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11671610.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11671635.png)
